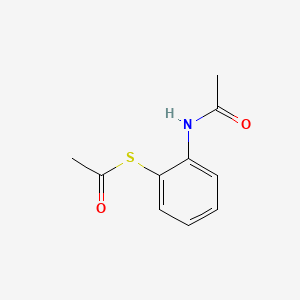
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethynylbenzyl moiety, and a dimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane typically involves the reaction of 4-ethynylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl-protected alcohols or ethers.
Scientific Research Applications
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for alcohols in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The ethynyl group can participate in various reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl((4-iodobutoxy)dimethylsilane): Similar in structure but contains an iodo group instead of an ethynyl group.
Tert-butyl((4-bromobenzyl)oxy)dimethylsilane): Contains a bromobenzyl group instead of an ethynylbenzyl group.
Tert-butyl((4-ethynylphenyl)methoxy)dimethylsilane): Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is unique due to the presence of the ethynylbenzyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactions and protection of functional groups.
Properties
Molecular Formula |
C15H22OSi |
|---|---|
Molecular Weight |
246.42 g/mol |
IUPAC Name |
tert-butyl-[(4-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-8-10-14(11-9-13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
InChI Key |
SHFWKQZWLHGJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
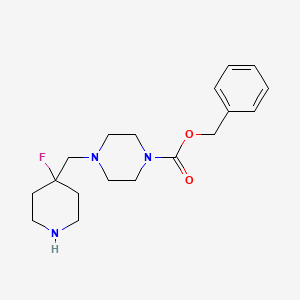
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
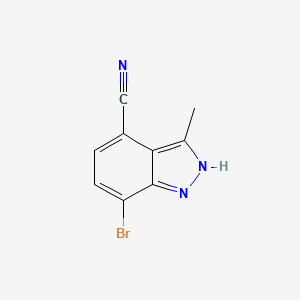
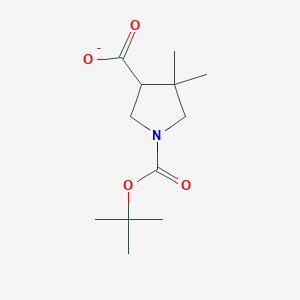
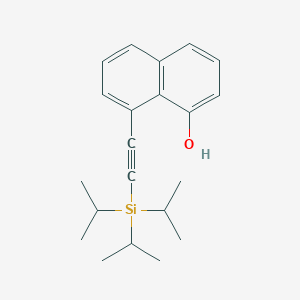
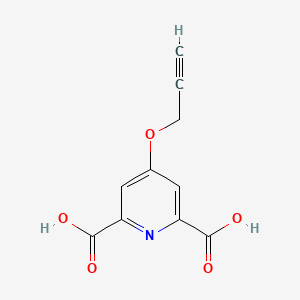
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
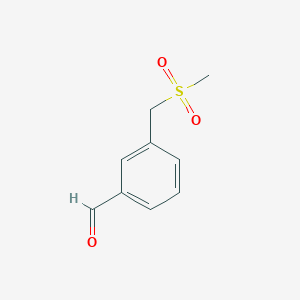
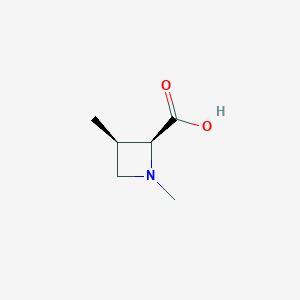
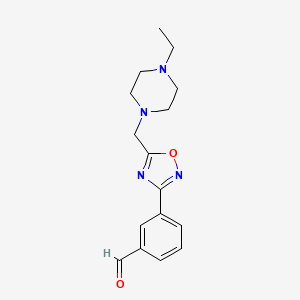
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
